molecular formula C9H8ClNO3 B14943767 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one

Katalognummer: B14943767
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: UMWSGQSWEWBHJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that features a fused furo-pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-3-(2-chloro-2-propenyl)-2-methylquinolines with suitable reagents to form the desired furo-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furo-pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: May be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C9H8ClNO3

Molekulargewicht

213.62 g/mol

IUPAC-Name

6-chloro-3-hydroxy-4,7-dimethyl-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C9H8ClNO3/c1-3-5-6(4(2)11-7(3)10)9(13)14-8(5)12/h9,13H,1-2H3

InChI-Schlüssel

UMWSGQSWEWBHJU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(N=C1Cl)C)C(OC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.